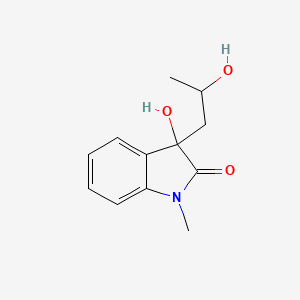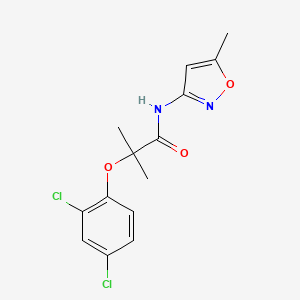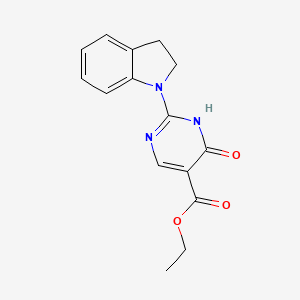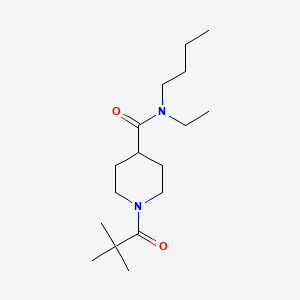![molecular formula C14H13ClN4O2 B4779423 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide
Übersicht
Beschreibung
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide, also known as CTPF, is a compound with potential therapeutic applications in various fields of medicine. It is a pyrazolopyridine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine and chemokine production. This compound has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegeneration. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in some experimental settings.
Zukünftige Richtungen
For the study of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. In addition, the development of more water-soluble analogs of this compound may improve its efficacy and enable its use in a wider range of experimental settings.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-7-10-12(17-14(20)9-5-4-6-21-9)18-19(3)13(10)16-8(2)11(7)15/h4-6H,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQOVOWVWKSMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)


![2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779357.png)

![methyl 6-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4779365.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4779367.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4779368.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4779371.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4779377.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4779391.png)

![2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4779410.png)